

Comparative Docking Analysis of 2-Aminobenzanilide Derivatives as Histone Deacetylase Inhibitors

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Compound of Interest

Compound Name: 2-Aminobenzanilide

Cat. No.: B1266236

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For Researchers, Scientists, and Drug Development Professionals, this guide provides an objective comparison of the molecular docking performance of **2-aminobenzanilide** derivatives against various protein targets, supported by experimental data. The information is presented in a clear, comparative format to facilitate informed decisions in drug discovery and development.

2-Aminobenzanilide derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant inhibitory activity against a range of protein targets implicated in various diseases. This guide focuses on their interactions with key proteins, primarily Histone Deacetylases (HDACs), which are crucial regulators of gene expression and are frequently dysregulated in cancer cells.^{[1][2]} Through a comprehensive review of published data, this document summarizes their binding affinities, provides detailed experimental protocols for in-silico evaluation, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Comparative Docking Performance

The following tables summarize the molecular docking scores of selected **2-aminobenzanilide** derivatives against their primary target proteins, Class I HDACs. For comparative purposes, data for a well-established HDAC inhibitor is also included. Lower docking scores typically indicate higher binding affinity.

Table 1: Molecular Docking Scores of **2-Aminobenzanilide** Derivatives against Class I HDACs

Compound/Derivative	Target Protein	PDB ID	Docking Score (kcal/mol)	Reference
2-Aminobenzanilide Derivatives				
Compound 19f	HDAC1	4BKX	-9.8	[1][3]
HDAC2	4LY1	-10.2	[1][3]	
HDAC3	4A69	-9.5	[1][3]	
Compound 21a	HDAC1	4BKX	-10.5	[3]
HDAC2	4LY1	-11.1	[3]	
HDAC3	4A69	-9.1	[3]	
Reference Inhibitor				
Entinostat (MS-275)	HDAC1	4BKX	Not explicitly stated, but compounds like 19f are reported to be superior.[2]	[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of molecular docking studies. Below is a generalized yet detailed protocol based on the methodologies reported in the cited literature for the docking of **2-aminobenzanilide** derivatives against HDACs.

Molecular Docking Protocol

This protocol is a composite based on studies of novel **2-aminobenzanilide** derivatives as HDAC inhibitors.[3][4]

1. Software:

- Docking: AutoDock Vina is a widely used program for molecular docking.[5]
- Visualization: PyMOL or Discovery Studio can be used to visualize protein-ligand interactions.[3]
- Chemical Drawing: ChemDraw or similar software for creating 2D structures of the ligands. [3]

2. Protein Preparation:

- Acquisition: The 3D crystal structures of HDAC1 (PDB ID: 4BKX), HDAC2 (PDB ID: 4LY1), and HDAC3 (PDB ID: 4A69) can be retrieved from the Protein Data Bank (PDB).[3]
- Preprocessing: The protein structures are prepared by removing all water molecules and co-crystallized ligands.[3] Add polar hydrogens and assign Kollman charges to the protein.[3]

3. Ligand Preparation:

- Structure Generation: Draw the 2D structure of the **2-aminobenzanilide** derivative using a chemical drawing software.[3]
- 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).[3][4]

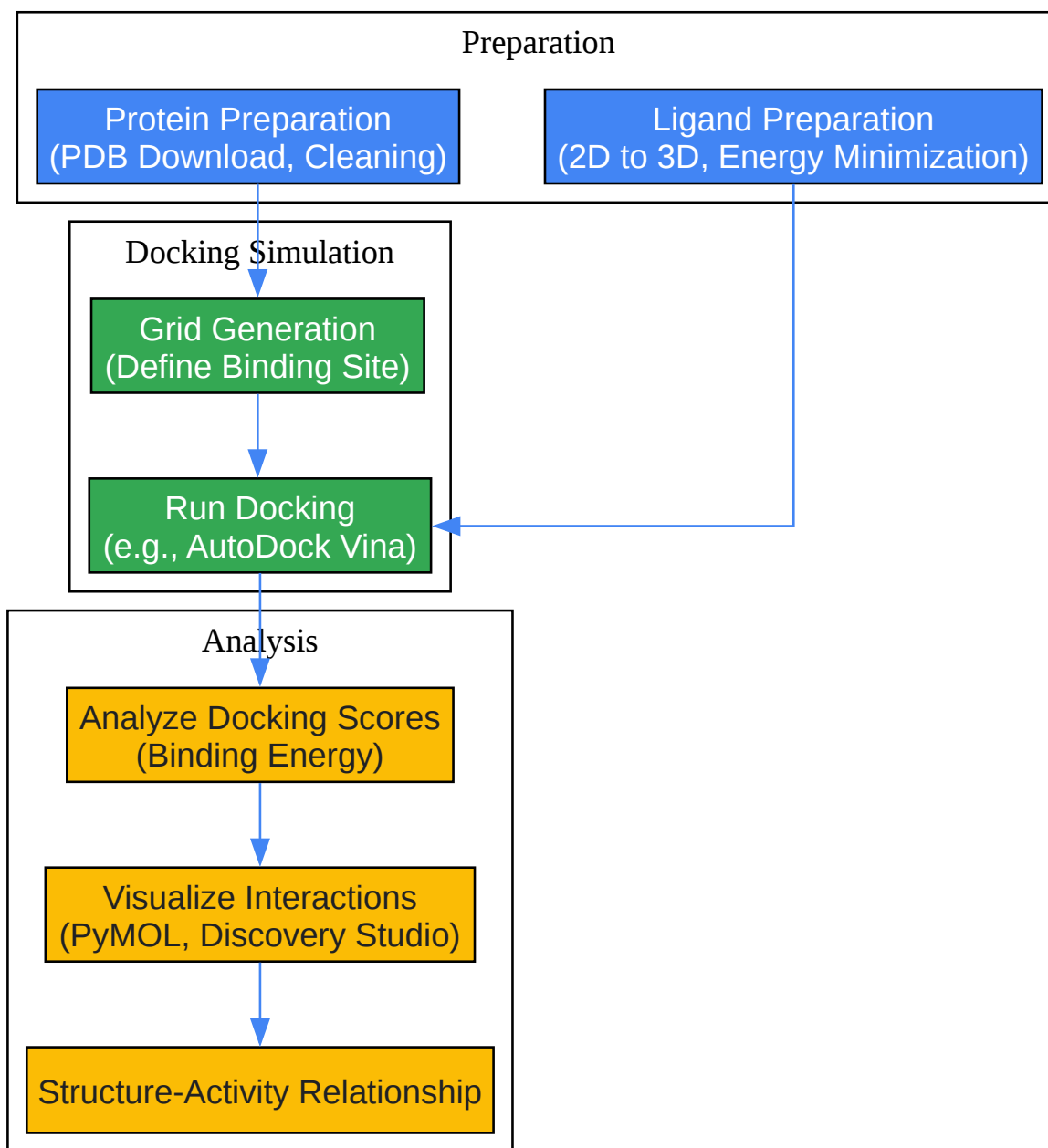
4. Grid Generation and Docking Simulation:

- Binding Site Definition: Define the binding site (active site) based on the co-crystallized ligand or by using a binding site prediction tool. The grid box should encompass the entire binding pocket.[3]
- Docking Run: Set the prepared protein as the receptor and the prepared ligand as the ligand. Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search. Run the docking simulation.[3]

5. Analysis of Results:

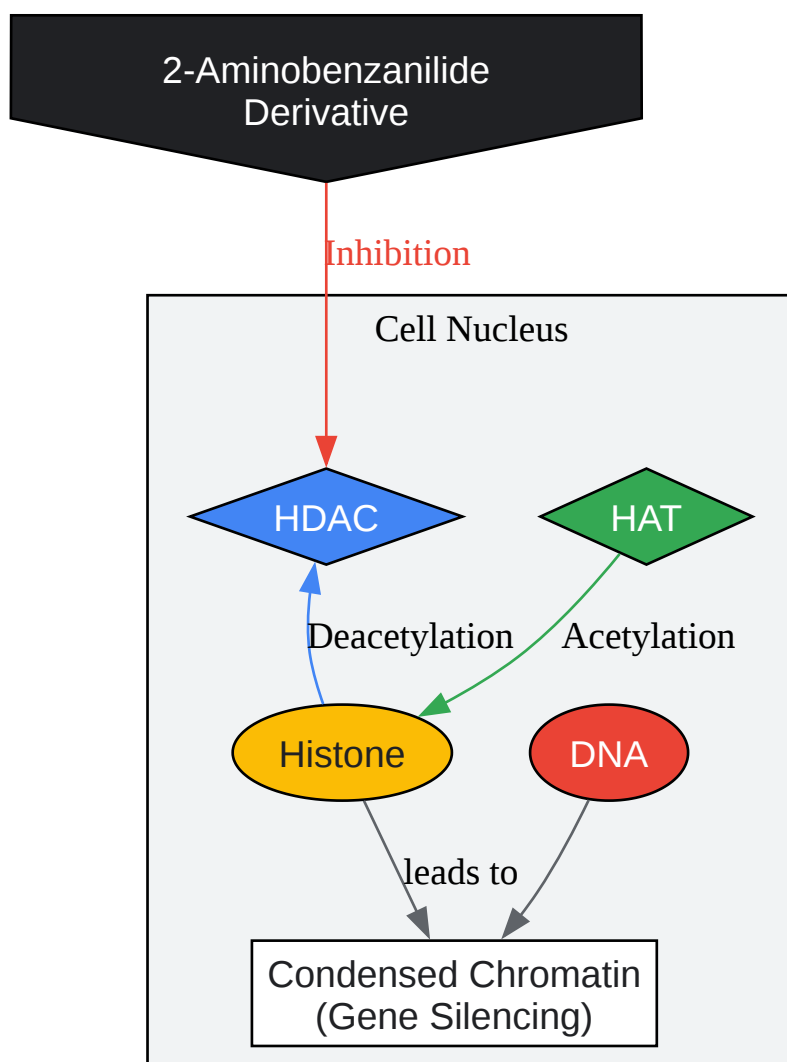
- Binding Affinity: Analyze the docking results to identify the best binding pose based on the docking score (binding energy).[\[3\]](#)
- Interaction Analysis: Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization tool.[\[3\]](#) Compare the docking scores and binding modes of different derivatives to understand structure-activity relationships.[\[3\]](#)

Mandatory Visualization



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Caption: A generalized workflow for molecular docking studies.



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Caption: The role of HDAC and its inhibition in chromatin remodeling.

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